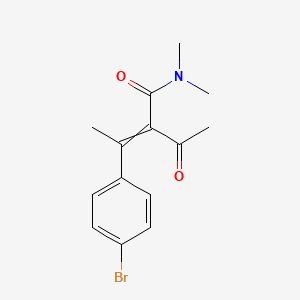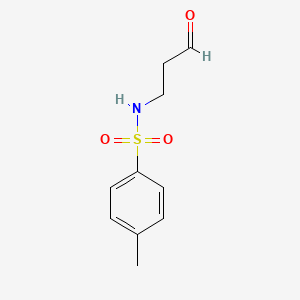![molecular formula C22H24FN5O5 B14214520 [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid CAS No. 815587-01-0](/img/structure/B14214520.png)
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and fluorophenyl groups, as well as a benzoic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as histone deacetylases (HDACs), which play a critical role in gene expression regulation. This inhibition can lead to changes in cellular processes and potentially therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzoic acid: A related compound with similar structural features but different functional groups.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
The uniqueness of [2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
CAS No. |
815587-01-0 |
|---|---|
Molecular Formula |
C22H24FN5O5 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H17FN4O2.C7H7NO3/c1-2-20(15(21)22)12-7-8-13(19-14(12)17)18-9-10-3-5-11(16)6-4-10;8-4-1-2-5(7(10)11)6(9)3-4/h3-8H,2,9H2,1H3,(H,21,22)(H3,17,18,19);1-3,9H,8H2,(H,10,11) |
InChI Key |
UKCFOQJFZLDNOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14214442.png)




![1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]-](/img/structure/B14214493.png)

![1-[([1,1'-Biphenyl]-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214511.png)
![[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate](/img/structure/B14214513.png)
![1H-Indole, 3-[[4-(2-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214517.png)



![3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene](/img/structure/B14214538.png)
